molecular formula C35H62O2 B14343183 Benzyl octacosanoate CAS No. 104899-76-5

Benzyl octacosanoate

Cat. No.: B14343183
CAS No.: 104899-76-5
M. Wt: 514.9 g/mol
InChI Key: ZNQFQCYMBZOKPV-UHFFFAOYSA-N
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Description

Benzyl octacosanoate is a long-chain ester formed by the condensation of benzyl alcohol and octacosanoic acid (C28:0). It is identified as a component of the epicuticular waxes of jojoba (Simmondsia chinensis) leaves, where such esters contribute to the plant's hydrophobic barrier . Structurally, it consists of a benzyl group (C₆H₅CH₂–) linked to a saturated 28-carbon fatty acid chain. Key spectral data from gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion (M⁺) at m/z 514, with characteristic fragmentation patterns, including the loss of the benzyl group (M⁺ – 91) at m/z 423 and a base peak at m/z 91 (C₇H₇⁺) .

Properties

CAS No.

104899-76-5

Molecular Formula

C35H62O2

Molecular Weight

514.9 g/mol

IUPAC Name

benzyl octacosanoate

InChI

InChI=1S/C35H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-35(36)37-33-34-30-27-26-28-31-34/h26-28,30-31H,2-25,29,32-33H2,1H3

InChI Key

ZNQFQCYMBZOKPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl octacosanoate can be synthesized through esterification, where benzyl alcohol reacts with octacosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors to maintain consistent product quality. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This method enhances efficiency and allows for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol and octacosanol.

    Substitution: Benzyl halides.

Scientific Research Applications

Benzyl octacosanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its potential effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its stability and long-lasting properties.

Mechanism of Action

The mechanism of action of benzyl octacosanoate involves its interaction with lipid membranes. The long-chain fatty acid moiety integrates into the lipid bilayer, enhancing membrane stability and reducing permeability. This property is particularly useful in drug delivery systems, where controlled release of active ingredients is desired.

Comparison with Similar Compounds

Homologous Benzyl Esters in Plant Waxes

Benzyl octacosanoate belongs to a homologous series of benzyl esters with varying fatty acid chain lengths, all isolated from jojoba waxes (Table 1):

  • Benzyl tetracosanoate (C24:0): M⁺ at m/z 367, fragmentation at m/z 276 (M⁺ – 91).
  • Benzyl hexacosanoate (C26:0): M⁺ at m/z 486, fragmentation at m/z 393.

Table 1: Spectral and Structural Comparison of Benzyl Esters

Compound Molecular Formula Molecular Weight (g/mol) M⁺ (m/z) Key Fragments (m/z)
Benzyl tetracosanoate C₃₁H₅₄O₂ 466.7 367 276, 91, 108
Benzyl hexacosanoate C₃₃H₅₈O₂ 486.8 486 395, 91, 108
This compound C₃₅H₆₂O₂ 514.8 514 423, 91, 108

Key Observations :

  • Increasing chain length correlates with higher molecular weight and M⁺ values.
  • All benzyl esters share a base peak at m/z 91 (benzyl fragment) and a prominent ion at m/z 108 (tropylium ion), confirming the benzyl moiety .
  • Longer chains exhibit lower relative intensities for M⁺, likely due to reduced volatility in GC-MS analysis.

Methyl Octacosanoate: A Shorter-Chain Ester

Methyl octacosanoate (C₂₉H₅₈O₂), a methyl ester analogue, differs in its alcohol component (methanol vs. benzyl alcohol). Key properties include:

  • Molecular weight: 438.77 g/mol (vs. 514.8 for this compound).
  • Physical state : White solid with a melting point of 66°C .

Functional Contrasts :

  • Applications : Methyl esters are commonly used as laboratory standards or surfactants, whereas benzyl esters in plant waxes serve structural roles (e.g., water retention, pathogen resistance).
  • Volatility : The benzyl group increases molecular weight and likely reduces volatility compared to methyl esters.

Benzyl Benzoate: Aromatic vs. Aliphatic Esters

Benzyl benzoate (C₁₄H₁₂O₂), a short-chain aromatic ester, contrasts sharply with this compound:

  • Molecular weight : 212.24 g/mol (vs. 514.8).
  • Physical properties : Liquid at room temperature (melting point ~18°C), widely used in pharmaceuticals (e.g., scabies treatment) and fragrances .
  • Toxicity : Associated with skin irritation and respiratory effects due to benzyl alcohol release .

Structural Implications :

  • Shorter chains enhance solubility in organic solvents and bioavailability, making benzyl benzoate suitable for topical applications.
  • Long-chain esters like this compound are lipophilic and less metabolically accessible, reducing acute toxicity.

Other Benzoate Esters

highlights diverse benzoate esters, including:

  • Methyl benzoate (C₈H₈O₂) : Volatile, used in flavorings.
  • Isopropyl benzoate (C₁₀H₁₂O₂) : Branched-chain ester with applications in cosmetics.

Table 2: Comparative Properties of Select Esters

Compound Molecular Weight (g/mol) Melting Point Key Applications Source/Reference
This compound 514.8 Not reported Plant wax structural lipid Jojoba leaves
Methyl octacosanoate 438.77 66°C Laboratory chemical Synthetic
Benzyl benzoate 212.24 ~18°C Pharmaceuticals, solvents Synthetic
Methyl benzoate 136.15 -12°C Food flavoring Synthetic

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